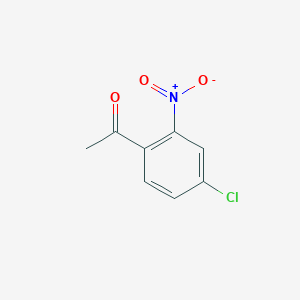

1-(4-Chloro-2-nitrophenyl)ethanone

Overview

Description

1-(4-Chloro-2-nitrophenyl)ethanone (CAS: 23082-51-1) is an aromatic ketone characterized by a nitro group (-NO₂) at the 2-position and a chlorine atom at the 4-position of the phenyl ring attached to an acetyl group. It is a yellow crystalline solid with applications in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and biologically active compounds . Key synonyms include 4'-chloro-2'-nitroacetophenone and 1-(4-chloro-2-nitrophenyl)ethan-1-one. Its commercial availability in varying quantities (e.g., 1g to 5g) underscores its utility in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of 4-chloroacetophenone using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is typically carried out at a temperature range of 20°C to 100°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.

Common Reagents and Conditions:

Reduction: Iron powder and acetic acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines can be used for substitution reactions under basic conditions.

Major Products Formed:

Reduction: 1-(4-Chloro-2-aminophenyl)ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₆ClN₃O₂

- Melting Point : 89-91 °C

- Solubility : Moderate in organic solvents; limited in water.

The compound features a chloro group and a nitro group on a phenyl ring, which influences its reactivity and biological interactions.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)ethanone has several applications across various scientific domains:

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for further modifications that can lead to diverse derivatives with tailored properties.

- Reactivity Studies : It undergoes various chemical reactions, including reduction, substitution, and oxidation, which are critical for developing new compounds with desired functionalities.

Biology

- Enzyme Inhibition Studies : The compound is explored for its potential to inhibit specific enzymes, making it a candidate for studies on enzyme-ligand interactions and drug design.

- Biological Activity : Similar nitro-substituted compounds have shown antimicrobial and anti-inflammatory properties, suggesting that this compound may exhibit similar biological activities .

Medicine

- Therapeutic Potential : Ongoing research investigates its potential applications as anti-inflammatory or antimicrobial agents . Compounds with structural similarities have demonstrated cytotoxic effects against cancer cell lines, indicating possible anticancer properties.

Antiproliferative Studies

Research indicates that nitro-substituted compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives similar to this compound have shown IC₅₀ values indicating antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells .

Enzyme Inhibition

Studies have shown that nitrophenols can inhibit certain enzymes involved in disease pathways. This suggests that this compound may also affect enzymatic activities relevant to therapeutic contexts .

Toxicological Assessments

Toxicity studies on structurally related compounds have highlighted potential adverse effects such as methaemoglobinaemia and oxidative stress in animal models. These findings emphasize the need for careful evaluation of safety before therapeutic applications are pursued .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)ethanone involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Chloro-2-nitrophenyl)ethanone with its analogs based on structural features, physicochemical properties, synthetic applications, and biological activity.

Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | 23082-51-1 | C₈H₆ClNO₃ | 199.59 | N/A | N/A | -NO₂ (2), -Cl (4) |

| 1-(5-Chloro-2-nitrophenyl)ethanone | 18640-60-3 | C₈H₆ClNO₃ | 199.59 | 58–61 | 332.2 | -NO₂ (2), -Cl (5) |

| 1-(4-Chloro-3-nitrophenyl)ethanone | N/A | C₈H₆ClNO₃ | 199.59 | N/A | N/A | -NO₂ (3), -Cl (4) |

| 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone | 717912-91-9 | C₉H₈ClNO₃ | 213.62 | N/A | N/A | -NO₂ (5), -Cl (4), -CH₃ (2) |

| 1-(4-Fluoro-3-nitrophenyl)ethanone | 400-93-1 | C₈H₆FNO₃ | 183.14 | N/A | N/A | -NO₂ (3), -F (4) |

Key Observations :

- Positional Isomerism: The position of the nitro and chloro groups significantly impacts physical properties. For example, 1-(5-Chloro-2-nitrophenyl)ethanone (CAS: 18640-60-3) has a defined melting point (58–61°C), while positional isomers like 1-(4-Chloro-3-nitrophenyl)ethanone lack reported data, suggesting differences in crystallinity .

- Substituent Effects: The addition of a methyl group in 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone increases molar mass and likely alters solubility compared to the parent compound .

- Halogen Variation : Replacing chlorine with fluorine (CAS: 400-93-1) reduces molar mass and may enhance metabolic stability in pharmaceutical contexts .

Biological Activity

1-(4-Chloro-2-nitrophenyl)ethanone, also known as 4'-Chloro-2'-nitroacetophenone, is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity studies, and relevant case studies.

- Chemical Formula : C9H8ClN2O3

- Molecular Weight : 228.62 g/mol

- CAS Number : 23082-51-1

Antimicrobial Activity

While direct studies on this compound are scarce, compounds with similar structures have shown varying degrees of antimicrobial activity. For instance:

- Hydrazones of 2,4-Dihydroxybenzoic Acid were tested and exhibited minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting that nitro-substituted phenyl compounds may possess antimicrobial properties .

Cytotoxicity Studies

Cytotoxicity evaluations are critical for understanding the safety profile of chemical compounds. Although specific data on this compound is limited, related studies indicate potential cytotoxic effects:

- A study on similar nitroaromatic compounds demonstrated cytotoxicity against various human cancer cell lines, indicating a possible trend for compounds with nitro groups to exhibit similar effects .

Toxicological Studies

Toxicity assessments provide insight into the safety and health impacts of exposure to this compound. The following findings are relevant:

- Inhalation studies with related nitro compounds have shown systemic effects on reproductive organs in male rats at systemic toxic doses .

- The LD50 (lethal dose for 50% of the population) for similar nitro compounds was reported to be as low as 144 mg/kg in male Wistar rats, indicating significant toxicity potential .

Case Studies

- Acute Toxicity in Animal Models :

- Studies involving intraperitoneal injections of nitro-substituted compounds revealed DNA damage in liver and kidney tissues in mice, suggesting a genotoxic risk associated with such compounds .

- Observations from toxicity studies indicated that symptoms included reduced appetite and increased weakness leading to death within days post-exposure.

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C9H8ClN2O3 |

| Molecular Weight | 228.62 g/mol |

| CAS Number | 23082-51-1 |

| Antimicrobial Activity (MIC) | Varies (e.g., >1000 µg/mL for some derivatives) |

| LD50 (Wistar Rats) | 144 mg/kg |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-nitrophenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-chloro-2-nitrobenzene derivatives and acetyl chloride in the presence of Lewis acids like ZnCl₂. Modifications to the Nencki method (refluxing with glacial acetic acid and fused ZnCl₂) are effective for related chlorinated ethanones, achieving yields >70% under optimized conditions . Key parameters include solvent polarity, catalyst loading, and temperature control (reflux at 110–120°C). Side reactions, such as over-nitration or dechlorination, can be mitigated by controlling stoichiometry and reaction time.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent effects on the aromatic ring and ketone group. For example, the nitro group deshields adjacent protons, shifting signals downfield (δ 8.5–9.0 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, revealing steric effects from the nitro and chloro substituents. A triclinic crystal system (P1̅ space group) is common for similar ethanones, with intermolecular interactions (e.g., π-π stacking) influencing packing .

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional (including exact exchange terms) accurately models electronic properties. Key insights include:

- HOMO-LUMO Gaps : The electron-withdrawing nitro and chloro groups reduce the HOMO-LUMO gap (~4.5 eV), enhancing electrophilic reactivity at the carbonyl carbon .

- Charge Distribution : Mulliken charges reveal significant negative charge density on the nitro group, directing nucleophilic attacks to the para position relative to the chloro substituent .

- Thermochemical Data : ΔfH° (enthalpy of formation) and reaction barriers for substitution reactions can be calculated using NIST-standardized databases .

Q. What experimental strategies resolve contradictions in spectroscopic or reactivity data for chloronitro-substituted ethanones?

- Methodological Answer :

- Comparative Analysis : Use structurally analogous compounds (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone) to isolate substituent effects. For example, replacing nitro with methyl groups alters reaction rates in nucleophilic substitutions by 30–50% .

- Isotopic Labeling : ¹⁸O-labeled nitro groups can clarify whether oxygen participates in transition states during reduction reactions.

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to distinguish competing pathways (e.g., nitro reduction vs. ketone oxidation) .

Q. How do steric and electronic effects of the chloro and nitro substituents influence regioselectivity in further derivatization?

- Methodological Answer :

- Nitro Group : Directs electrophilic substitution to the meta position relative to itself due to strong deactivation.

- Chloro Group : Exerts ortho/para-directing effects but is deactivating. Combined with nitro, this creates a regioselective "push-pull" environment. For example, in Suzuki couplings, the para position to chloro is favored for aryl boronic acid attachments .

- Case Study : In condensation reactions with 4-hydroxybenzaldehyde, the electron-deficient aromatic ring accelerates enolate formation at the ketone, favoring α,β-unsaturated ketone products .

Properties

IUPAC Name |

1-(4-chloro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUYGMZERWRIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505478 | |

| Record name | 1-(4-Chloro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23082-51-1 | |

| Record name | 1-(4-Chloro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-2'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.